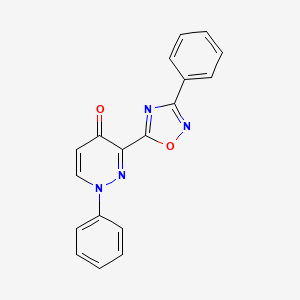

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one

Description

The compound 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one features a dihydropyridazinone core fused with a phenyl group at position 1 and a 3-phenyl-1,2,4-oxadiazole moiety at position 3. This hybrid structure combines two pharmacologically significant heterocycles: the dihydropyridazinone ring, known for its role in cardiovascular and anti-inflammatory agents, and the 1,2,4-oxadiazole ring, which enhances metabolic stability and bioavailability in drug design . Characterization typically employs spectroscopic methods such as $ ^1H $ NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-15-11-12-22(14-9-5-2-6-10-14)20-16(15)18-19-17(21-24-18)13-7-3-1-4-8-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHSFLUNOBXBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

Formation of the pyridazinone core: This involves the reaction of a hydrazine derivative with a diketone or a similar compound to form the pyridazinone ring.

Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole ring with the pyridazinone core, typically through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic cores.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It is investigated for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Unlike proxazole, which includes a diethylaminoethyl side chain for receptor interaction, the target compound lacks such substituents, suggesting distinct binding properties .

Agrochemical Analogues

1,2,4-Oxadiazoles are also prevalent in agrochemicals, though the target compound’s structure diverges from these derivatives:

Key Observations :

- The target compound’s phenyl groups at both the dihydropyridazinone and oxadiazole positions contrast with the halogenated aryl groups in oxadiazon and oxadiargyl, likely rendering it inactive as a herbicide .

Research Findings and Data Gaps

Data Limitations

- Thermodynamic Properties : Melting point, solubility, and stability data are absent.

- Mechanistic Studies: No computational (e.g., molecular docking) or experimental data on target interactions.

Biological Activity

1-Phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a dihydropyridazinone core and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 336.36 g/mol. The structural representation is as follows:

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazoles exhibit potent anticancer activities. For instance, compounds containing the oxadiazole ring have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of angiogenesis |

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It has been suggested that the compound interferes with key signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.

- Induction of Reactive Oxygen Species (ROS) : The generation of ROS leads to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer : In vivo studies using MCF-7 xenograft models showed significant tumor regression upon treatment with the compound.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in reduced swelling compared to control groups.

Q & A

Q. What are the common synthetic pathways for preparing 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., nitriles or esters) under reflux conditions .

- Step 2 : Coupling the oxadiazole intermediate with a substituted phenyl group using Suzuki-Miyaura or Ullmann cross-coupling reactions .

- Step 3 : Cyclization to form the dihydropyridazinone core via acid-catalyzed or thermal intramolecular cyclization . Key considerations include solvent selection (e.g., DMF or THF) and temperature control (80–120°C) to optimize yield (typically 50–70%) .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the oxadiazole and dihydropyridazinone rings (e.g., SHELX software for refinement) .

- NMR spectroscopy : Confirms substituent positions (e.g., ¹H-NMR δ 7.2–8.1 ppm for aromatic protons) and hydrogen bonding patterns .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 358.12 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Temperature modulation : Lowering cyclization temperatures (e.g., 60°C) reduces side reactions like oxidation of the dihydropyridazinone ring .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reaction yields by 15–20% compared to copper-based catalysts .

- Purification methods : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%) .

Q. What structural features influence the compound’s biological activity?

- Oxadiazole moiety : Enhances electron-deficient character, improving binding to enzymes like topoisomerases (IC₅₀: 10–20 µM) .

- Substituent effects : Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring increase antimicrobial activity (MIC: 10–50 µg/mL against S. aureus) .

- Dihydropyridazinone core : Facilitates π-π stacking with receptor hydrophobic pockets, critical for anticancer activity (e.g., 60% apoptosis induction in HCT116 cells) .

Q. How can contradictions in reported biological activities be resolved?

- Assay variability : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 0.47–25 µM) may arise from differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

- Genotoxicity vs. therapeutic potential : While some oxadiazoles show genotoxic activity in Ames tests (e.g., SOS response induction), structural modifications (e.g., methoxy substituents) mitigate this risk without compromising efficacy .

Q. What advanced techniques are used to study target interactions?

- Crystallographic fragment screening : Identifies binding pockets in enzymes (e.g., FAD-dependent oxidoreductases) using high-resolution X-ray data (1.5–2.0 Å) .

- Molecular docking : Predicts binding modes with targets like EGFR (binding energy: −9.2 kcal/mol) using software such as AutoDock Vina .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., K_d: 120 nM for S1P1 receptor) .

Q. How do solvent polarity and pH affect stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.